3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound is a pyrimidoindol-one derivative featuring a piperazine moiety substituted with a 4-chlorophenyl group and a 3-oxopropyl chain. Its structural complexity arises from the fusion of pyrimidine and indole rings, coupled with the piperazine-based side chain, which likely enhances its interactions with biological targets such as neurotransmitter receptors. The compound’s molecular weight (calculated as ~481.9 g/mol) and lipophilic properties (predicted logP ~3.5) align with blood-brain barrier permeability, a critical feature for CNS-targeted drugs .
Properties
IUPAC Name |
3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-2-7-20-19(14-16)22-23(27-20)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)18-5-3-17(25)4-6-18/h2-7,14-15,27H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJEMQVQZHXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . AKR1C3 is an aldo-keto reductase enzyme that plays a crucial role in hormone biosynthesis and metabolism. It is of interest as a potential drug target for leukemia and hormone-related cancers.
Mode of Action
The compound interacts with its target, AKR1C3, by forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme. The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 . This interaction inhibits the activity of AKR1C3, making the compound a potent and isoform-selective inhibitor.
Biochemical Pathways
The inhibition of AKR1C3 affects the biosynthesis and metabolism of hormones, particularly those involved in the development and progression of hormone-related cancers. The exact downstream effects of this inhibition on biochemical pathways are complex and depend on the specific cellular context.
Pharmacokinetics
The compound’s potent inhibitory activity against akr1c3 suggests that it may have favorable bioavailability
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of AKR1C3. This inhibition can disrupt hormone biosynthesis and metabolism, potentially exerting therapeutic effects in the context of leukemia and hormone-related cancers.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of pyrimidoindol-one derivatives and piperazine-containing heterocycles. Key structural analogs and their differentiating features are summarized below:
Key Observations:
Substituent Effects :
- The 4-chlorophenyl group in the target compound may confer higher dopamine D2/D3 receptor affinity compared to the 2-methoxyphenyl analog, as halogens often enhance binding through hydrophobic interactions .
- The 8-methyl substituent in pyrimidoindol-ones improves metabolic stability but reduces solubility compared to 8-methoxy derivatives (e.g., ) .
Piperazine Linkers :
- The 3-oxopropyl chain in the target compound provides flexibility for receptor engagement, whereas shorter chains (e.g., 2-oxoethyl in ) may restrict conformational mobility, altering selectivity .
Pharmacological and Biochemical Comparisons
- Receptor Affinity : Piperazine-containing pyrimidoindol-ones often exhibit dual activity at serotonin (5-HT1A/2A) and dopamine receptors. The 4-chlorophenyl group may shift preference toward dopamine receptors, similar to aripiprazole analogs .
- Solubility-Bioactivity Trade-off : The target compound’s lower solubility (vs. fluorophenyl/methoxy analogs) may limit oral bioavailability but prolong CNS exposure due to slower clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
